![molecular formula C21H20N6OS B2754343 N-benzyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941911-47-3](/img/structure/B2754343.png)
N-benzyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6OS and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-benzyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C21H20N6OS and a molecular weight of approximately 404.49 g/mol. Its structure features a benzyl group, a triazole-pyrimidine moiety, and a thioacetamide linkage, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazole-Pyrimidine Core : The initial step typically includes the condensation of appropriate precursors to form the triazole-pyrimidine structure.
- Thioacetylation : The introduction of the thioacetamide group is achieved through reaction with thioacetic acid derivatives.
- Benzyl Substitution : Final modifications involve the introduction of the benzyl group at the nitrogen position.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In particular, the compound exhibits significant inhibitory effects on various cancer cell lines. For example:
- Inhibition of Src Kinase : The compound has been evaluated for its ability to inhibit Src kinase activity, which is implicated in several cancers. In NIH3T3/c-Src527F cells, it demonstrated a GI50 value of 1.34 µM, indicating potent activity against this target .
Anti-inflammatory Effects
Compounds with similar structural features have shown anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), contributing to reduced inflammation in cellular models .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzyl group significantly influence biological activity:
- Substituent Effects : Variations such as introducing halogens or methyl groups on the benzyl ring can enhance or diminish potency. For instance, compounds with a fluoro substituent showed slightly decreased activity compared to unsubstituted derivatives .
Case Study 1: Anticancer Efficacy
In a comparative study involving various N-benzyl-substituted compounds, this compound was one of the most potent Src inhibitors tested against colon cancer cell lines (HT-29), exhibiting significant growth inhibition after 72 hours .
Case Study 2: Inflammatory Response Modulation
Another study assessed the compound's effect on inflammatory markers in RAW264.7 macrophages. The results indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines and enzymes involved in inflammation pathways .
属性
IUPAC Name |
N-benzyl-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-15-7-9-17(10-8-15)12-27-20-19(25-26-27)21(24-14-23-20)29-13-18(28)22-11-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVICPGKAUMOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。